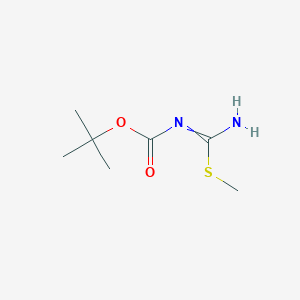

1-n-Boc-2-methyl-isothiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

1-n-Boc-2-methyl-isothiourea and related compounds are synthesized through processes like thiocarbonylation of monoprotected 1,2-diamines with CS2/TEA/p-TsCl, leading to high yields of isothiocyanates. These compounds, including Boc-Gly-OH and Boc-Phe-OH derived isothiocyanates, have been obtained as single crystals and characterized through X-ray diffraction, demonstrating their application in peptidomimetics synthesis (Sureshbabu et al., 2009).

Molecular Structure Analysis

The molecular structures of Boc-Gly-OH and Boc-Phe-OH derived isothiocyanates, as representatives of 1-n-Boc-2-methyl-isothiourea derivatives, have been elucidated using X-ray crystallography. These structures belong to the orthorhombic crystal system, with a detailed analysis revealing their solid-state configuration and crystalline properties, showcasing their utility in further synthetic applications (Sureshbabu et al., 2009).

Chemical Reactions and Properties

The reactivity of 1-n-Boc-2-methyl-isothiourea derivatives towards various chemical transformations is notable. For instance, their application in the synthesis of thioureidopeptides and dithioureidopeptide esters demonstrates their versatility in organic synthesis. These reactions are pivotal in constructing complex molecular architectures for potential applications in medicinal chemistry and material science (Sureshbabu et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of 1-n-Boc-2-methyl-isothiourea in synthetic procedures. These compounds are generally stable solids, with specific conditions outlined for their optimal storage and handling to preserve reactivity and minimize degradation. The detailed characterization of these properties is essential for their effective utilization in synthetic organic chemistry (Bhonde & Looper, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis of Substituted Guanidines : 1-n-Boc-2-methyl-isothiourea has been used in the synthesis of N,N′-bis-Boc protected guanidines through copper(I)-mediated intermolecular amination, providing good to excellent yields under mild conditions (H. Ube, D. Uraguchi, M. Terada, 2007).

Formation of Isothioureas, Ureas, and N-Methyl Amides : This compound participates in the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids, leading to the formation of SMe-isothiourea carboxylates, urea carboxylates, and urea N-methyl amide derivatives (I. Padilla-Martínez et al., 2019).

Structural and Fluorescence Studies : Studies on the structure, fluorescence, and biological properties of 1,1-alkyl/aryl-disubstituted 3-(acridin-9-yl)thioureas have shown the potential of these compounds for applications in biological settings, particularly against Mycobacterium tuberculosis (J. Bernát et al., 2004).

Potential Antileukemic Agents : Certain isothiourea derivatives, including those related to 1-n-Boc-2-methyl-isothiourea, have shown substantial cytotoxicity against various cancer cell lines, highlighting their potential as antileukemic agents (M. Koronkiewicz et al., 2015).

Catalytic Asymmetric Functionalization : Isothiourea derivatives have been used for the catalytic asymmetric α-functionalization of 3-alkenoic acids, indicating their role as catalysts in organic synthesis (Louis C. Morrill et al., 2014).

Synthesis of N,S-Containing Heterobicycles : N-Boc-protected 2-methylthio-1,3-thiazinium iodides, derived from 1-n-Boc-2-methyl-isothiourea, have been used in the synthesis of N,S-containing heterobicycles, demonstrating its utility in heterocyclic chemistry (W. Hanefeld et al., 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

tert-butyl N-[amino(methylsulfanyl)methylidene]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVPHNPWRBCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-S-methylisothiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)

![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)